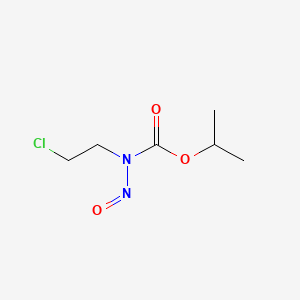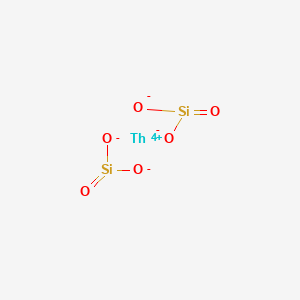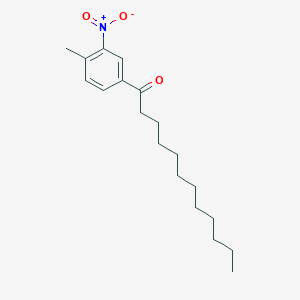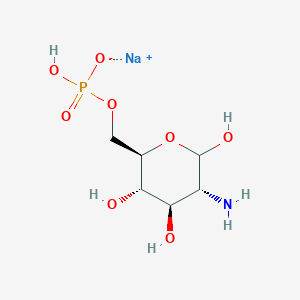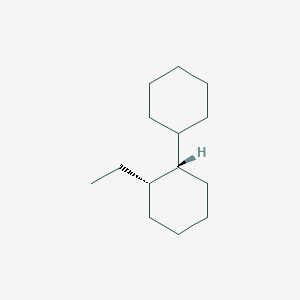![molecular formula C8H7NO3S B13813806 (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a sulfinyl group and a prop-2-enoic acid moiety
Preparation Methods
The synthesis of (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-thiol and an appropriate alkene.
Oxidation: The thiol group is oxidized to a sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reaction: The sulfinyl group is then added to the alkene under controlled conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid can be compared with similar compounds such as:
Pyridine-2-sulfonic acid: Differing by the oxidation state of the sulfur atom.
Pyridine-2-thiol: Lacking the sulfinyl group.
Prop-2-enoic acid derivatives: Varying in the substituents attached to the alkene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO3S |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3S/c10-8(11)4-6-13(12)7-3-1-2-5-9-7/h1-6H,(H,10,11)/b6-4-/t13-/m0/s1 |
InChI Key |
WMSZCPYBCWROSN-AGLBCWCQSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[S@@](=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
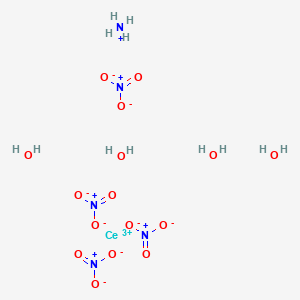
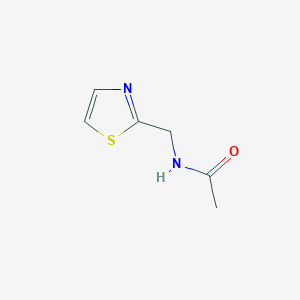
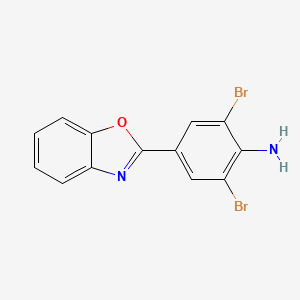
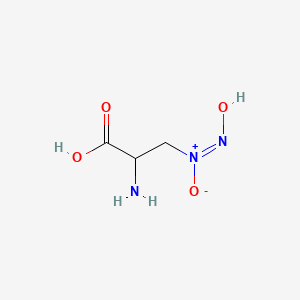
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
